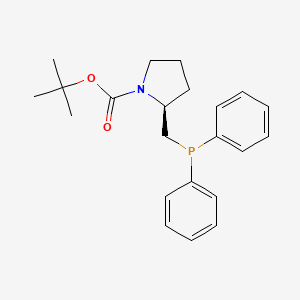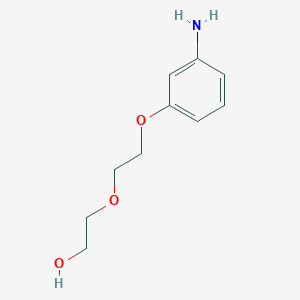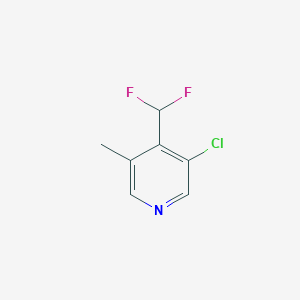![molecular formula C10H12N2 B12833721 4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
4,5,6-Trimethyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of three methyl groups at the 4th, 5th, and 6th positions of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4,5,6-Trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学研究应用
4,5,6-Trimethyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 4,5,6-Trimethyl-1H-benzo[d]imidazole varies depending on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
相似化合物的比较
4,5,6-Trimethyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the three methyl groups.
2-Methylbenzimidazole: A derivative with a single methyl group at the 2nd position.
5,6-Dimethylbenzimidazole: A derivative with two methyl groups at the 5th and 6th positions.
Uniqueness: The presence of three methyl groups at the 4th, 5th, and 6th positions in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
4,5,6-trimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-6-4-9-10(12-5-11-9)8(3)7(6)2/h4-5H,1-3H3,(H,11,12) |
InChI 键 |
BWOKKWAZJDCAGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1C)C)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






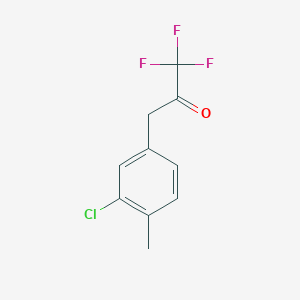
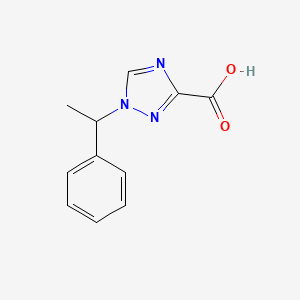
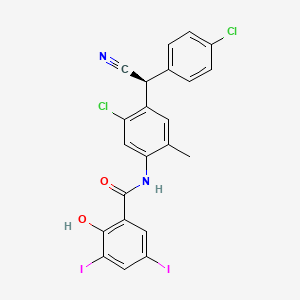



![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
